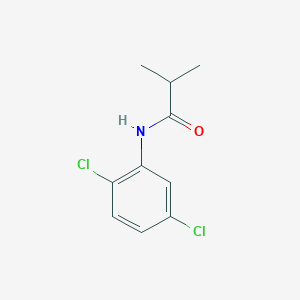

N-(2,5-dichlorophenyl)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

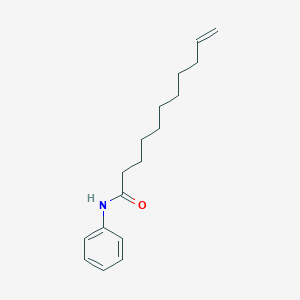

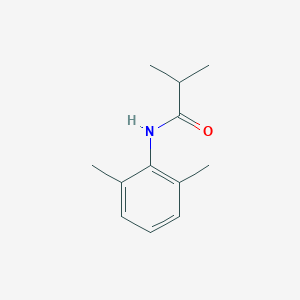

N-(2,5-dichlorophenyl)-2-methylpropanamide, also known as diclofop-methyl, is a herbicide widely used in agriculture to control grassy weeds in crops such as wheat, barley, and oats. Its chemical structure is characterized by a dichlorophenyl group attached to a 2-methylpropanamide moiety. The herbicide works by inhibiting the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids in plants. In

Mechanism of Action

Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids in plants. The herbicide binds to the biotin carboxylase domain of acetyl-CoA carboxylase, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. As a result, the biosynthesis of fatty acids is blocked, leading to the death of the plant.

Biochemical and Physiological Effects

Diclofop-methyl has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, the herbicide can be toxic to some non-target plants, and its persistence in the environment can lead to the accumulation of residues in soil and water. Diclofop-methyl can also have indirect effects on non-target organisms by reducing the availability of food and habitat for wildlife.

Advantages and Limitations for Lab Experiments

Diclofop-methyl is a useful tool for studying the regulation of fatty acid biosynthesis in plants. Its specific mode of action allows researchers to selectively target this metabolic pathway and investigate its role in plant growth and development. However, the herbicide can be expensive and may require specialized equipment and facilities for its use. In addition, the potential environmental impacts of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl should be carefully considered when using the herbicide in lab experiments.

Future Directions

Future research on N-(2,5-dichlorophenyl)-2-methylpropanamidehyl could focus on its potential use as a tool to study the regulation of fatty acid biosynthesis in crops such as wheat, barley, and oats. In addition, the herbicide could be used in combination with other herbicides to develop more effective weed control strategies. Further studies could also investigate the environmental fate and transport of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl, as well as its potential impacts on non-target organisms and ecosystems.

Conclusion

In conclusion, N-(2,5-dichlorophenyl)-2-methylpropanamidehyl is a widely used herbicide with a well-established synthesis method and mode of action. The herbicide has been extensively studied for its herbicidal activity and its effects on non-target organisms. Recent research has focused on the potential use of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl as a tool to study the regulation of fatty acid biosynthesis in plants. While N-(2,5-dichlorophenyl)-2-methylpropanamidehyl has advantages as a research tool, its potential environmental impacts should be carefully considered when using the herbicide in lab experiments. Future research could focus on the development of more effective weed control strategies and the potential impacts of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl on non-target organisms and ecosystems.

Synthesis Methods

Diclofop-methyl is synthesized by reacting 2,5-dichlorophenol with 2-methylpropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl iodide to yield N-(2,5-dichlorophenyl)-2-methylpropanamidehyl. The synthesis of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl is a well-established process, and the herbicide is commercially available in various formulations.

Scientific Research Applications

Diclofop-methyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. In addition, recent research has focused on the potential use of N-(2,5-dichlorophenyl)-2-methylpropanamidehyl as a tool to study the regulation of fatty acid biosynthesis in plants. The herbicide has also been used as a model compound to investigate the uptake, translocation, and metabolism of herbicides in plants.

properties

CAS RN |

90919-83-8 |

|---|---|

Molecular Formula |

C10H11Cl2NO |

Molecular Weight |

232.1 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-2-methylpropanamide |

InChI |

InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,13,14) |

InChI Key |

VOCOLIKSFJGAIB-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=C(C=CC(=C1)Cl)Cl |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=CC(=C1)Cl)Cl |

Other CAS RN |

90919-83-8 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.